3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Overview
Description
The compound “3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . They have various applications in medicine and chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide . The specific reactants and conditions would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the benzene ring . The exact structure would need to be determined by techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis to form benzoic acid and the corresponding amine, and reaction with halogenating agents to form the corresponding halobenzamides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzamides generally have high melting points and are soluble in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-6-25-18-11-15(12-19(26-7-2)20(18)27-8-3)21(24)22-16-9-13(4)14(5)10-17(16)23/h9-12,23H,6-8H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCFLJVKTNVBMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C(=C2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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